4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution of the chlorine atoms by the trifluoromethylamine group. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloropyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to distinct chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(11)13-3(1)7/h(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJHCCHDPNTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462324 | |
Record name | 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302810-56-6 | |
Record name | 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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